3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones This compound is characterized by the presence of a benzyl(methyl)amino group attached to a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2,3-dihydro-1H-inden-1-one with benzylamine and formaldehyde under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
PRL-8-53: Methyl 3-[2-[benzyl(methyl)amino]ethyl]benzoate hydrochloride
Nicardipine Related Compound B: 3-{2-[Benzyl(methyl)amino]ethyl}-5-methyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine 3,5-dicarboxylate oxalate
Uniqueness
3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific structural features, including the indenone core and the benzyl(methyl)amino group. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61190-79-2 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-[benzyl(methyl)amino]-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C18H19NO/c1-13-17(15-10-6-7-11-16(15)18(13)20)19(2)12-14-8-4-3-5-9-14/h3-11,13,17H,12H2,1-2H3 |
InChI Key |
HDUXHCVERHGIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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